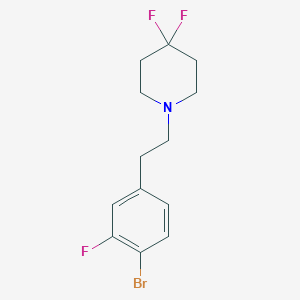

1-(4-Bromo-3-fluorophenethyl)-4,4-difluoropiperidine

描述

1-(4-Bromo-3-fluorophenethyl)-4,4-difluoropiperidine is a fluorinated piperidine derivative featuring a 4-bromo-3-fluorophenethyl substituent. This compound is structurally characterized by a piperidine ring with geminal difluorine atoms at the 4-position, which significantly alters its electronic and steric properties. The 4,4-difluoropiperidine moiety is a common pharmacophore in medicinal chemistry due to its ability to modulate basicity and metabolic stability.

Synthesis:

The compound can be synthesized via nucleophilic substitution or reductive amination. For example, in , a structurally related compound (6-bromo-3-(4,4-difluoropiperidin-1-yl)isothiazolo[4,3-b]pyridine) was synthesized using 4,4-difluoropiperidine hydrochloride and purified via flash chromatography (heptane/ethyl acetate = 60:40).

属性

IUPAC Name |

1-[2-(4-bromo-3-fluorophenyl)ethyl]-4,4-difluoropiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrF3N/c14-11-2-1-10(9-12(11)15)3-6-18-7-4-13(16,17)5-8-18/h1-2,9H,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWQACGPMFWPTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CCC2=CC(=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(4-Bromo-3-fluorophenethyl)-4,4-difluoropiperidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the 4-bromo-3-fluorophenethyl precursor, followed by its reaction with piperidine derivatives under controlled conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

化学反应分析

1-(4-Bromo-3-fluorophenethyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-(4-Bromo-3-fluorophenethyl)-4,4-difluoropiperidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

作用机制

The mechanism of action of 1-(4-Bromo-3-fluorophenethyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.

相似化合物的比较

Analytical Data :

- ¹H NMR : Peaks at δ = 8.40 (d, J = 1.4 Hz, 1H), 8.16 (d, J = 1.4 Hz, 1H), and 4.20–3.98 (m, 4H) confirm the aromatic and piperidine protons.

- HRMS : Observed [M+H]+ at m/z 333.9823 (calcd. 333.9820).

Comparison with Similar Compounds

Key Findings :

- Fluorination Position Matters : The 4,4-difluoro substitution (as in analogue 7) retains higher potency (GI50 = 0.69 μM) compared to 3,3-difluoro substitution (GI50 = 16.9 μM). This is attributed to the reduced basicity of the piperidine nitrogen in 3,3-difluoro derivatives, which weakens target binding.

- Stereoelectronic Effects : Geminal difluorination at the 4-position increases ring rigidity and electron-withdrawing effects, enhancing metabolic stability and receptor affinity.

Physicochemical Properties

- Basicity: 4,4-Difluoropiperidine (pKa ~7.5) is less basic than non-fluorinated piperidine (pKa ~11.3) but more basic than 3,3-difluoropiperidine (pKa ~6.8).

- NMR Characteristics :

生物活性

1-(4-Bromo-3-fluorophenethyl)-4,4-difluoropiperidine is a fluorinated piperidine derivative that has garnered attention due to its potential biological activities. The presence of halogen substituents, particularly fluorine and bromine, can significantly influence the compound's pharmacological properties, including its metabolic stability and receptor binding affinity.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a 4-bromo-3-fluorophenethyl group and two fluorine atoms at the 4-position of the piperidine. This unique structure is hypothesized to enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The fluorinated phenyl group is known to enhance binding affinity, potentially leading to increased efficacy in modulating biological pathways.

Key Mechanisms:

- Receptor Binding: The compound may act as an antagonist or agonist at various neurotransmitter receptors.

- Enzyme Inhibition: It could inhibit enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Neuroprotective Effects: The compound has been investigated for its ability to protect neuronal cells in models of neurodegenerative diseases.

- Anti-inflammatory Properties: It may modulate inflammatory pathways, offering therapeutic potential in conditions like rheumatoid arthritis and other inflammatory diseases.

Comparative Biological Activity

The following table summarizes the biological activities of related compounds for context:

Case Studies

A number of case studies have highlighted the potential applications of this compound:

- Neurodegenerative Disease Models: In vitro studies have shown that the compound can reduce beta-amyloid accumulation in neuronal cells, suggesting a role in Alzheimer's disease treatment.

- Inflammatory Response Modulation: Animal models have demonstrated that administration of this compound can decrease markers of inflammation in conditions such as rheumatoid arthritis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。